molecular formula C18H12ClF2NO4S B10966539 3-chloro-6-(difluoromethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-(difluoromethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10966539
M. Wt: 411.8 g/mol
InChI Key: AUUKRFQEPVNHHJ-UHFFFAOYSA-N
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Description

3-chloro-6-(difluoromethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(difluoromethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of the Chloro and Difluoromethoxy Groups: These groups can be introduced via halogenation and nucleophilic substitution reactions.

    Coupling with the Benzodioxin Moiety: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzothiophene derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like raloxifene and bazedoxifene, which are used in the treatment of osteoporosis.

    Benzodioxin Derivatives: Compounds like dioxin, which are known for their toxicological effects.

Uniqueness

3-chloro-6-(difluoromethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H12ClF2NO4S

Molecular Weight

411.8 g/mol

IUPAC Name

3-chloro-6-(difluoromethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO4S/c19-15-11-3-2-10(26-18(20)21)8-14(11)27-16(15)17(23)22-9-1-4-12-13(7-9)25-6-5-24-12/h1-4,7-8,18H,5-6H2,(H,22,23)

InChI Key

AUUKRFQEPVNHHJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)OC(F)F)Cl

Origin of Product

United States

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